N-Phenethylthietan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N-(2-phenylethyl)thietan-3-amine |
InChI |
InChI=1S/C11H15NS/c1-2-4-10(5-3-1)6-7-12-11-8-13-9-11/h1-5,11-12H,6-9H2 |
InChI Key |
MFUCLMNAVSRDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
In Depth Structural Elucidation and Spectroscopic Analysis of N Phenethylthietan 3 Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy stands as the cornerstone for elucidating the precise atomic arrangement and connectivity of N-Phenethylthietan-3-amine. Through a combination of one-dimensional and two-dimensional experiments, a complete map of the proton and carbon framework can be assembled.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing effects of the nitrogen and sulfur atoms, along with the magnetic anisotropy of the phenyl group, play a significant role in determining the chemical shifts.
The aromatic protons on the phenyl group are expected to appear in the downfield region, typically between 7.20 and 7.40 ppm, as a complex multiplet due to spin-spin coupling. The protons of the ethyl bridge (H-1' and H-2') would resonate at approximately 2.90-3.10 ppm, with their proximity to the nitrogen atom causing a downfield shift.
Within the thietane (B1214591) ring, the methine proton (H-3) directly attached to the nitrogen is anticipated to be the most downfield of the aliphatic signals, likely appearing around 3.50-3.70 ppm. The methylene (B1212753) protons of the thietane ring (H-2 and H-4) would exhibit complex splitting patterns due to both geminal and vicinal coupling, with predicted chemical shifts in the range of 3.20-3.40 ppm. A broad singlet corresponding to the N-H proton is expected, though its chemical shift can vary depending on solvent and concentration.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-6' (Aromatic) | 7.20 - 7.40 | m | - |
| H-3', H-5' (Aromatic) | 7.20 - 7.40 | m | - |
| H-4' (Aromatic) | 7.20 - 7.40 | m | - |
| H-3 (Thietane CH) | 3.50 - 3.70 | m | - |
| H-2, H-4 (Thietane CH₂) | 3.20 - 3.40 | m | - |
| H-1 (Phenethyl CH₂) | 2.90 - 3.10 | t | ~7.5 |
| H-2 (Phenethyl CH₂) | 2.90 - 3.10 | t | ~7.5 |
Note: 'm' denotes multiplet, 't' denotes triplet, 'br s' denotes broad singlet. Chemical shifts are referenced to TMS (0 ppm).
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The aromatic carbons of the phenethyl group are expected in the 126-140 ppm region. The carbon attached to the nitrogen in the thietane ring (C-3) would be significantly deshielded, appearing around 55-65 ppm. The methylene carbons of the thietane ring (C-2 and C-4) are influenced by the sulfur atom and are predicted to resonate in the 30-40 ppm range. The carbons of the ethyl chain will appear at distinct positions, with C-1 being deshielded by the adjacent nitrogen.
Predicted ¹³C NMR Structural Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' (Aromatic, Quaternary) | ~139.5 |
| C-2', C-6' (Aromatic CH) | ~128.8 |
| C-3', C-5' (Aromatic CH) | ~128.5 |
| C-4' (Aromatic CH) | ~126.3 |
| C-3 (Thietane CH-N) | ~58.0 |
| C-1 (Phenethyl CH₂-N) | ~50.5 |
| C-2 (Phenethyl CH₂-Ph) | ~36.0 |
Note: Chemical shifts are referenced to TMS (0 ppm).
To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent protons of the phenethyl group (H-1 and H-2) and correlations between the methine proton of the thietane ring (H-3) and the methylene protons (H-2 and H-4).
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edulibretexts.orglibretexts.org It would be used to definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, for example, connecting the proton signal at ~3.60 ppm to the carbon signal at ~58.0 ppm (C-3).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons, which helps piece together the molecular framework. columbia.edulibretexts.org Expected key correlations would include:
A correlation from the phenethyl protons H-1 to the thietane carbon C-3, confirming the N-phenethyl-thietan connection.
Correlations from the thietane methine proton H-3 to the phenethyl carbon C-1.
Correlations from the aromatic protons to the phenethyl methylene carbons.
Computational chemistry offers a powerful tool for validating experimental NMR data. escholarship.org By employing quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), the magnetic shielding tensors for each nucleus can be calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for such calculations. acs.org
The calculated isotropic shielding values are then converted into chemical shifts, often by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory. acs.org Comparing the theoretically predicted spectrum with the experimental data allows for a confident assignment of all signals and can help to resolve any ambiguities in the structural elucidation. aps.orgaip.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is C₁₁H₁₅NS.
HRMS would be used to measure the exact mass of the molecular ion, typically the protonated species [M+H]⁺ in electrospray ionization (ESI) mode. The calculated monoisotopic mass for [C₁₁H₁₆NS]⁺ is 194.0998. An experimental HRMS measurement yielding a mass value extremely close to this calculated value (typically within 5 ppm) would provide strong evidence to confirm the molecular formula C₁₁H₁₅NS, thereby corroborating the identity of the compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule. For this compound, these techniques would identify key structural features.
As a secondary amine, a characteristic N-H stretching vibration is expected in the IR spectrum as a single, weak-to-medium band around 3300-3350 cm⁻¹. orgchemboulder.comopenstax.org The C-N stretching vibration of the aliphatic amine should appear in the 1250-1020 cm⁻¹ region. orgchemboulder.com The aromatic ring will give rise to C=C stretching bands in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and thietane groups will be observed in the 2850-2960 cm⁻¹ range. The C-S stretching vibration of the thietane ring is expected to be a weak band in the 600-800 cm⁻¹ region.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H | Stretch | 3350 - 3300 (weak-medium) | Weak or not observed |
| Aromatic C-H | Stretch | 3100 - 3000 | Strong |
| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |
| Aromatic C=C | Stretch | 1600, 1495, 1450 | Strong |
| N-H | Bend/Wag | 1650-1580 (weak), 910-665 (broad) | Weak |
| Aliphatic C-N | Stretch | 1250 - 1020 | Medium |
X-ray Crystallography for Solid-State Structural Characterization
The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined using single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in its crystalline form. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing.
A typical crystallographic study for this compound would involve growing a single crystal of the compound, mounting it on a diffractometer, and exposing it to X-rays. The diffraction pattern obtained would be analyzed to solve and refine the crystal structure. The resulting data would be presented in a comprehensive table, as exemplified below.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
| Empirical formula | C₁₂H₁₇NS |
| Formula weight | 207.34 g/mol |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | 90 |
| β (°) | Hypothetical Value (e.g., 98.5) |
| γ (°) | 90 |
| Volume (ų) | Hypothetical Value |
| Z (molecules per unit cell) | e.g., 4 |
| Calculated density (g/cm³) | Hypothetical Value |
| R-factor (%) | Hypothetical Value |
From such data, a detailed analysis of the molecular geometry could be performed. Key findings would focus on:
Thietane Ring Conformation: The four-membered thietane ring is inherently strained. Crystallographic data would confirm its puckering and the specific conformation (e.g., boat or chair-like puckering), which influences the orientation of its substituents.
Bond Lengths and Angles: Precise measurements of the C-S, C-C, and C-N bond lengths and angles within the thietane and phenethyl moieties would be compared to standard values to identify any effects of ring strain or substituent influence.
Torsion Angles: The orientation of the phenethyl group relative to the thietane ring would be defined by specific torsion angles, revealing the molecule's preferred conformation in the solid state.
Intermolecular Interactions: The analysis would describe how individual molecules of this compound pack together in the crystal lattice, identifying any hydrogen bonds involving the amine proton and potential π-π stacking interactions between the phenyl rings of adjacent molecules.
Without experimental data from a dedicated crystallographic study, any discussion on the solid-state structure of this compound remains speculative. The acquisition and publication of such data would be a valuable contribution to the chemical literature, providing a foundational understanding of this compound's structural properties.
Chemical Reactivity and Transformation Pathways of N Phenethylthietan 3 Amine
Reactions Involving the Amine Functionality
The secondary amine group is a primary site of reactivity in N-Phenethylthietan-3-amine. Its basicity and nucleophilicity drive reactions such as acylation, salt formation, and condensation with carbonyl compounds.
As a secondary amine, this compound readily undergoes N-acylation when treated with various acylating agents to form the corresponding tertiary amides. libretexts.orgresearchgate.net This reaction, a form of nucleophilic acyl substitution, is fundamental in organic synthesis. masterorganicchemistry.com Common acylating agents include acyl chlorides and acid anhydrides, which react with the amine, often in the presence of a base to neutralize the acidic byproduct. libretexts.orgmasterorganicchemistry.com Carboxylic acids can also be used, but they require activation with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. masterorganicchemistry.com The formation of an amide bond is a widely researched and crucial transformation in chemistry. researchgate.net
Table 1: Acylation Reactions of this compound
| Acylating Agent | Reagent/Conditions | Product |
| Acetyl Chloride | Pyridine or Triethylamine | N-acetyl-N-phenethylthietan-3-amine |
| Acetic Anhydride | Heat or Base Catalyst | N-acetyl-N-phenethylthietan-3-amine |
| Benzoyl Chloride | Aqueous Base (Schotten-Baumann) | N-benzoyl-N-phenethylthietan-3-amine |
| Benzoic Acid | DCC (Coupling Agent) | N-benzoyl-N-phenethylthietan-3-amine |
The lone pair of electrons on the nitrogen atom of the secondary amine confers basic properties upon this compound. Consequently, it reacts with both strong and weak acids in neutralization reactions to form ammonium (B1175870) salts. libretexts.org With strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), it forms water-soluble salts like N-phenethylthietan-3-ammonium chloride. libretexts.org It can also neutralize carboxylic acids to produce the corresponding ammonium carboxylate salts. libretexts.org
Table 2: Salt Formation from this compound
| Acid | Product Salt |
| Hydrochloric Acid (HCl) | N-Phenethylthietan-3-ammonium chloride |
| Sulfuric Acid (H₂SO₄) | N-Phenethylthietan-3-ammonium sulfate |
| Acetic Acid (CH₃COOH) | N-Phenethylthietan-3-ammonium acetate |
| p-Toluenesulfonic Acid | N-Phenethylthietan-3-ammonium p-toluenesulfonate |
This compound, being a secondary amine, reacts with aldehydes and ketones under acid catalysis to form enamines. makingmolecules.comlibretexts.orgyoutube.com The reaction mechanism initiates with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org Following a series of proton transfers, the hydroxyl group is protonated to form a good leaving group (water), which is eliminated. makingmolecules.comlibretexts.org Since the nitrogen lacks a second proton to lose to form a neutral imine, a proton is instead removed from an adjacent carbon (the α-carbon), leading to the formation of a carbon-carbon double bond and yielding the enamine. makingmolecules.comyoutube.com This reaction is reversible and can be driven to completion by removing the water formed. libretexts.org
Table 3: Enamine Formation from this compound
| Carbonyl Compound | Conditions | Expected Enamine Product |
| Cyclohexanone | Acid Catalyst (e.g., p-TsOH), Dean-Stark Trap | 1-(Thietan-3-yl(phenethyl)amino)cyclohex-1-ene |
| Acetone | Acid Catalyst | 2-(Thietan-3-yl(phenethyl)amino)prop-1-ene |
| Benzaldehyde | Acid Catalyst | (E/Z)-1-phenyl-N-phenethyl-N-(thietan-3-yl)ethenamine |
The reaction with nitrous acid (HNO₂) is a classic chemical test to distinguish between primary, secondary, and tertiary amines. chemguide.co.uklibretexts.org Nitrous acid is unstable and is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like HCl. chemguide.co.ukchemistrysteps.com Secondary amines, such as this compound, react with the electrophilic nitrosonium ion (NO⁺) present in the acidic solution to yield N-nitrosamines. chemistrysteps.commsu.edu These products are often yellow oils and are known to be potent carcinogens, limiting the synthetic utility of this reaction. chemguide.co.uklibretexts.org
The reaction proceeds via the nucleophilic attack of the secondary amine on the nitrosonium ion, followed by deprotonation to give the stable N-nitrosamine product. chemistrysteps.com
Reaction Equation: C₆H₅CH₂CH₂NH(C₃H₅S) + HNO₂ → C₆H₅CH₂CH₂N(N=O)(C₃H₅S) + H₂O
The phenethyl group contains an aromatic ring that can undergo electrophilic aromatic substitution (SₑAr) reactions like nitration, halogenation, and sulfonation. masterorganicchemistry.commsu.edu The substituent attached to the ring, in this case, a -CH₂CH₂NH-R group, is generally an activating and ortho, para-directing group due to the influence of the nitrogen atom. However, the strong activating nature of an amino group can lead to overreaction, such as polysubstitution and oxidation, especially under the harsh acidic conditions required for many SₑAr reactions. libretexts.org
To achieve controlled monosubstitution, the reactivity of the nitrogen must be attenuated. This is accomplished by protecting the amine, typically by converting it into an amide via acylation (as described in section 4.1.1). libretexts.org The resulting N-acyl group is still an ortho, para-director but is significantly less activating, allowing for more controlled electrophilic substitution. After the desired substitution on the aromatic ring is achieved, the protecting acetyl group can be removed by acid- or base-catalyzed hydrolysis to regenerate the amine functionality. libretexts.org
Table 4: Pathway for Controlled Nitration of the Aromatic Ring
| Step | Reaction | Reagents | Intermediate/Product |
| 1. Protection | Acylation of the amine | Acetic Anhydride | N-acetyl-N-phenethylthietan-3-amine |
| 2. Substitution | Electrophilic Nitration | HNO₃, H₂SO₄ | N-(4-nitrophenethyl)-N-acetylthietan-3-amine (major product) |
| 3. Deprotection | Hydrolysis of the amide | Aqueous HCl, Heat | N-(4-nitrophenethyl)thietan-3-amine |
Reactivity of the Thietane (B1214591) Ring
The thietane ring is a four-membered sulfur-containing heterocycle. Its structure imposes significant bond angle strain, making it more reactive than larger, unstrained sulfide (B99878) rings. This ring strain makes the thietane susceptible to various ring-opening and modification reactions. researchgate.net
Key reactive pathways for the thietane ring include:
Oxidation: The sulfur atom can be readily oxidized to form a thietane-1-oxide (sulfoxide) or a thietane-1,1-dioxide (sulfone) using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Ring-Opening Reactions: The strained ring can be opened by strong nucleophiles or electrophiles. For example, organometallic reagents may attack one of the ring carbons, leading to cleavage of a carbon-sulfur bond.
Desulfurization: Treatment with reagents like Raney Nickel can cause reductive cleavage of the carbon-sulfur bonds, effectively removing the sulfur atom and leading to the formation of an acyclic propane (B168953) derivative.
Photochemical Cycloadditions: Thietanes can sometimes be formed via [2+2] photochemical cycloadditions, and conversely, they may undergo ring cleavage or rearrangement under photochemical conditions. nih.govbeilstein-journals.org
Table 5: Potential Transformations of the Thietane Ring
| Reaction Type | Reagents | Expected Outcome |
| Oxidation | H₂O₂ or m-CPBA | Formation of the corresponding sulfoxide (B87167) or sulfone |
| Reductive Desulfurization | Raney Nickel (Ra-Ni) | Cleavage of C-S bonds, yielding an N-substituted aminopropane derivative |
| Ring-Opening | Strong Nucleophiles (e.g., R-Li) | Cleavage of the thietane ring to form a functionalized thiol |
Nucleophilic Ring-Opening Reactions
The thietane ring, a four-membered heterocycle containing a sulfur atom, possesses significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening. This reaction is a characteristic transformation for small, strained sulfur heterocycles. youtube.comyoutube.com The reaction typically involves the attack of a nucleophile on one of the carbon atoms adjacent to the sulfur, leading to the cleavage of a carbon-sulfur bond.
The regioselectivity of the attack can be influenced by steric and electronic factors of substituents on the ring. In the case of this compound, nucleophilic attack could potentially occur at either the C2 or C4 position. Under acidic conditions, protonation of the sulfur or nitrogen atom would activate the ring, making it more electrophilic and facilitating the attack by weaker nucleophiles.
Common nucleophiles that can induce ring-opening in thietanes include amines, thiols, and halides. For instance, reaction with strong acids followed by nucleophilic attack can lead to the formation of 3-(phenethylamino)propane-1-thiol derivatives. The general mechanism involves the protonation of the sulfur atom, followed by SN2 attack by a nucleophile at a ring carbon. youtube.com
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Thietanes
| Nucleophile (Reagent) | Product Type | Conditions |
|---|---|---|
| Amines (e.g., NH₃) | Aminothiol | Heat |
| Halide Ions (from HX) | Halopropyl sulfide | Acidic |
| Organometallic Reagents (e.g., R-Li) | Thiolate, then Thiol | Aprotic Solvent |
Note: This table represents the general reactivity of the thietane ring system, as specific studies on this compound are not extensively documented.
Oxidation of the Sulfur Atom (e.g., to Sulfoxides and Sulfones)
The sulfur atom in the thietane ring is in a low oxidation state and can be readily oxidized. This is a common reaction for thioethers and cyclic sulfides. Oxidation typically occurs in a stepwise manner, first yielding the corresponding sulfoxide (thietane-1-oxide) and, upon further oxidation, the sulfone (thietane-1,1-dioxide). youtube.comresearchgate.net
These oxidation reactions can be achieved using a variety of oxidizing agents. Mild oxidants, such as sodium periodate (B1199274) or a single equivalent of hydrogen peroxide, are often used for the selective formation of the sulfoxide. Stronger oxidizing agents, such as excess hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate, will typically lead to the formation of the sulfone. researchgate.net The oxidation state of the sulfur atom significantly alters the chemical and physical properties of the molecule, including its polarity and geometry at the sulfur center.
Table 2: Oxidation Products of the Thietane Ring
| Oxidizing Agent | Product | Sulfur Oxidation State |
|---|---|---|
| H₂O₂ (1 eq.) | This compound 1-oxide | +2 (Sulfoxide) |
| m-CPBA (1 eq.) | This compound 1-oxide | +2 (Sulfoxide) |
| H₂O₂ (excess) | This compound 1,1-dioxide | +4 (Sulfone) |
Reactions with Halogenating Agents
Thietanes can react with halogenating agents, such as molecular chlorine (Cl₂) or bromine (Br₂), in a process that often results in ring-opening. The reaction is initiated by the electrophilic attack of the halogen on the sulfur atom, which acts as a nucleophile. youtube.com This forms a transient halosulfonium ion intermediate.
The strained ring of this intermediate is then opened by the nucleophilic attack of the halide ion (formed in the initial step) at one of the adjacent ring carbons. This SN2-type attack results in the cleavage of the C-S bond and the formation of a ring-opened haloalkyl sulfenyl halide, which may undergo further reactions depending on the conditions. youtube.com
For an unsymmetrical thietane like this compound, the halide ion's attack could show regioselectivity based on the steric and electronic environment of the C2 and C4 carbons.
Transformations of the Phenethyl Substituent
The phenethyl group attached to the nitrogen atom offers additional sites for chemical modification, distinct from the reactivity of the thietane ring. These include reactions on the aromatic ring and the aliphatic ethyl linker.
Aromatic Ring Modifications (e.g., electrophilic aromatic substitution, if applicable)
The phenyl ring of the N-phenethyl group is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The N-alkylamino group (-CH₂CH₂NHR) attached to the phenyl ring is generally considered an activating group and an ortho, para-director. This is due to the electron-donating nature of the alkyl group, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions, making it more reactive towards electrophiles. uci.edulibretexts.org
However, under the strongly acidic conditions often required for SEAr reactions like nitration or sulfonation, the nitrogen atom of the amine can be protonated. The resulting ammonium group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing inductive effect. uci.edu Therefore, the outcome of electrophilic substitution on the phenyl ring is highly dependent on the reaction conditions.
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Product (Directing Effect) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | meta-Nitrophenethyl derivative (due to N-protonation) |
| Halogenation | Br₂, FeBr₃ | ortho- and para-Bromophenethyl derivatives |
| Sulfonation | Fuming H₂SO₄ | meta-Sulfophenethyl derivative (due to N-protonation) |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho- and para-Alkylphenethyl derivatives (potential for N-complexation with AlCl₃) |
Aliphatic Chain Functionalization
The aliphatic ethyl chain (-CH₂-CH₂-) of the phenethyl substituent also presents opportunities for chemical transformation, although functionalizing unactivated C(sp³)–H bonds is typically more challenging than aromatic substitution. nih.gov
The benzylic position (the -CH₂- group adjacent to the phenyl ring) is often the most reactive site on the chain towards radical reactions, such as radical halogenation, due to the resonance stabilization of the resulting benzylic radical.
The carbon atom alpha to the nitrogen (the -CH₂- group attached to the amine) is another potential site for functionalization. Modern synthetic methods, including photoredox catalysis, have enabled the selective functionalization of C-H bonds adjacent to nitrogen atoms. nih.govrsc.org These advanced strategies could potentially be applied to introduce new functional groups onto the aliphatic chain of this compound.
Computational and Theoretical Chemistry Investigations of N Phenethylthietan 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations would be essential for understanding the fundamental properties of N-Phenethylthietan-3-amine at the molecular level. These calculations, typically employing methods like Density Functional Theory (DFT), would provide insights into the molecule's structure, stability, and electronic characteristics.
Electronic Structure and Molecular Orbital Theory
Once the optimized geometry is obtained, its electronic structure would be investigated. This involves analyzing the distribution of electrons within the molecule and the nature of its molecular orbitals. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals would also be visualized to predict which parts of the molecule are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions.
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying static properties, molecular dynamics (MD) simulations would be employed to understand the behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of molecular motions and interactions.
Conformational Dynamics and Flexibility Analysis
MD simulations would reveal the dynamic nature of this compound's structure. This analysis would show how the molecule transitions between different conformations in real-time, providing a more realistic view than the static picture from geometry optimization. The flexibility of the phenethyl side chain and the puckering dynamics of the thietane (B1214591) ring would be of particular interest, as these motions can influence how the molecule interacts with its environment.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly altered by the solvent it is dissolved in. MD simulations are particularly well-suited for studying these effects. By simulating this compound in a box of explicit solvent molecules (such as water or an organic solvent), researchers could investigate how solvent interactions influence the molecule's preferred conformation and dynamics. For instance, in a polar solvent like water, conformations that expose polar groups (like the amine) to the solvent may become more stable due to favorable hydrogen bonding.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products, thereby elucidating the step-by-step mechanism. For the synthesis of this compound, computational methods can offer insights into the most probable reaction pathways, the stereochemical outcomes, and the factors governing reaction rates.
A plausible and documented synthetic route to this compound involves the nucleophilic substitution (S_N2) reaction between a 3-halothietane, such as 3-bromothietane, and phenethylamine (B48288). nih.gov Another common approach for synthesizing secondary amines is reductive amination, which would involve the reaction of thietan-3-one (B1315229) with phenethylamine to form an imine or enamine intermediate, followed by reduction. libretexts.orgpressbooks.pub Computational elucidation of these mechanisms is critical for optimizing reaction conditions and understanding reactivity.
Transition State Analysis for Key Synthetic Steps
Transition state (TS) theory is a cornerstone of reaction kinetics. A transition state represents the highest energy point along the minimum energy pathway between reactants and products. Its structure and energy determine the activation barrier and, consequently, the rate of a reaction. Computational methods, particularly Density Functional Theory (DFT), are extensively used to locate and characterize these fleeting structures. rsc.org
For the S_N2 synthesis of this compound from 3-bromothietane and phenethylamine, computational analysis would focus on the transition state of the nucleophilic attack by the amine's nitrogen atom on the carbon atom bearing the bromine. Key structural parameters in the TS to be analyzed would include the forming N-C bond distance and the breaking C-Br bond distance. The angle of attack and the puckering of the thietane ring during the reaction are also crucial. researchgate.net Calculations can predict whether the reaction proceeds via a classic backside attack, and how the energetics are influenced by the solvent environment. rsc.org
Table 1: Hypothetical Transition State Analysis for this compound Synthesis (S_N2 Pathway)
Representative data calculated using DFT (B3LYP/6-31G*) in a solvent model (acetonitrile). Energies are relative to the separated reactants.
| Species | Key Bond Distances (Å) | Calculated Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|---|
| Reactants (Phenethylamine + 3-Bromothietane) | N/A | 0.0 | 0 |
| Transition State (TS) | N-C: 2.15, C-Br: 2.28 | +22.5 | 1 |
| Products (this compound + HBr) | N-C: 1.47 | -15.0 | 0 |
Energetics and Kinetics of Chemical Transformations
Beyond identifying the transition state, computational chemistry allows for the mapping of the entire reaction energy profile. This provides a quantitative understanding of the thermodynamics (relative energies of reactants, intermediates, and products) and kinetics (activation energies) of the transformation. rsc.org
The activation energy (Ea), calculated as the energy difference between the transition state and the reactants, is crucial for predicting the reaction rate via the Arrhenius equation. A lower activation energy implies a faster reaction. Computational studies can compare the activation energies of competing reaction pathways, explaining observed product distributions and regioselectivity. For instance, in the synthesis of thietane derivatives, different reaction pathways may be favored under different conditions, and computational modeling can explain these preferences. rsc.orgrsc.org
Table 2: Representative Energetics and Kinetic Parameters for a Chemical Transformation
Hypothetical data for the synthesis of this compound, illustrating key thermodynamic and kinetic values derived from computational analysis.
| Parameter | Definition | Hypothetical Value | Significance |
|---|---|---|---|
| Activation Energy (Ea) | Energy(TS) - Energy(Reactants) | 22.5 kcal/mol | Determines the reaction rate; higher Ea means slower reaction. |
| Reaction Enthalpy (ΔH_rxn) | Energy(Products) - Energy(Reactants) | -15.0 kcal/mol | Indicates if the reaction is exothermic (-) or endothermic (+). |
| Gibbs Free Energy of Activation (ΔG‡) | G(TS) - G(Reactants) | 28.0 kcal/mol | Accounts for entropy; determines reaction spontaneity and rate. |
| Gibbs Free Energy of Reaction (ΔG_rxn) | G(Products) - G(Reactants) | -12.5 kcal/mol | Indicates overall reaction spontaneity. |
Theoretical Evaluation of Molecular Interactions (Non-biological)
The structure and properties of a molecule are not solely defined by its covalent bonds but also by a network of weaker non-covalent interactions. These forces, including hydrogen bonds and pi-stacking, dictate the molecule's conformation, its aggregation behavior, and its interactions with other molecules. Computational methods are indispensable for quantifying these subtle yet crucial interactions.
Hydrogen Bonding Propensities
This compound possesses functional groups capable of participating in hydrogen bonding (H-bonding). The secondary amine group (-NH-) contains a hydrogen atom that can act as an H-bond donor. The lone pair of electrons on the nitrogen atom allows it to act as an H-bond acceptor. chemguide.co.uklumenlearning.com The sulfur atom in the thietane ring, with its lone pairs, can also potentially act as a weak H-bond acceptor.
Computational studies can predict the geometry and strength of these hydrogen bonds. mdpi.com This involves optimizing the structure of a dimer or a molecule-solvent complex and calculating the interaction energy. Analysis of the electron density, for example through Quantum Theory of Atoms in Molecules (QTAIM), can further characterize the nature of the H-bond. In the case of this compound, both intermolecular H-bonds (between two molecules) and intramolecular H-bonds are possible. An intramolecular cation-π interaction between the protonated ammonium (B1175870) group and the phenyl ring is a known stabilizing conformation in protonated phenethylamines. nih.govacs.org
Table 3: Potential Hydrogen Bonding Interactions in this compound
A summary of possible hydrogen bonds and their typical computed interaction energies.
| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kcal/mol) | Comment |
|---|---|---|---|---|
| Intermolecular | Amine (N-H) | Amine (N) | -3 to -5 | Leads to dimerization or aggregation. |
| Intermolecular | Amine (N-H) | Thietane (S) | -1 to -2 | Weak interaction, contributes to condensed-phase structure. |
| Intermolecular (with water) | Amine (N-H) | Water (O) | -5 to -8 | Relevant for solubility. lumenlearning.com |
| Intramolecular (protonated form) | Ammonium (N+-H) | Phenyl ring (π-system) | -10 to -20 | Strong cation-π interaction, influences conformation. acs.org |
pi-Stacking Interactions
The phenyl group in the N-phenethyl moiety enables this compound to participate in π-stacking interactions. These interactions occur between aromatic rings and are crucial in materials science and supramolecular chemistry. The two primary conformations for π-stacking are face-to-face (sandwich) and edge-to-face (T-shaped).
Computational chemistry can accurately model the geometry and energetics of these interactions. mdpi.comresearchgate.net High-level quantum mechanical methods, such as Coupled Cluster (CCSD(T)), or DFT functionals with dispersion corrections (e.g., B3LYP-D3), are necessary to capture the dispersion forces that dominate π-stacking. Calculations can determine the optimal distance and orientation for the interacting rings and quantify the binding energy. For this compound, this interaction would be with another aromatic molecule, and its strength would be comparable to that observed in the benzene (B151609) or toluene (B28343) dimer. researchgate.net
Table 4: Typical Geometries and Interaction Energies for pi-Stacking
Representative computational data for benzene dimer interactions, analogous to the phenyl group in this compound.
| Interaction Geometry | Description | Typical Inter-planar Distance (Å) | Typical Interaction Energy (kcal/mol) |
|---|---|---|---|
| Parallel-displaced | Rings are parallel but offset from one another. | ~3.4 - 3.8 | -2.0 to -3.0 |
| T-shaped (Edge-to-face) | The edge of one ring points to the face of another. | ~4.9 - 5.1 (H to ring center) | -2.0 to -2.5 |
| Sandwich (Face-to-face) | Rings are directly stacked on top of each other. | ~3.5 - 4.0 | -1.5 to -2.0 (Generally less stable than displaced) |
Conceptual DFT Global Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using a set of "global reactivity descriptors". mdpi.com These indices are derived from the molecule's electronic energy response to a change in its number of electrons and are calculated from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netorientjchem.org They offer a powerful way to predict a molecule's electrophilic or nucleophilic character without modeling a specific reaction.
Key global reactivity descriptors include:
Chemical Potential (μ): Represents the "escaping tendency" of an electron from the system. More negative values indicate higher stability.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. Higher values indicate a stronger electrophile. mdpi.com
Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons. Higher values indicate a stronger nucleophile. mdpi.com
For this compound, the presence of the amine group suggests it would be a moderate nucleophile. mdpi.com Calculating these descriptors would provide a quantitative measure of its expected reactivity in polar reactions.
Table 5: Hypothetical Conceptual DFT Global Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | E_HOMO | -8.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | E_LUMO | +0.5 | Energy of the lowest unoccupied molecular orbital. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.0 | Electron escaping tendency. |
| Chemical Hardness (η) | E_LUMO - E_HOMO | 9.0 | Resistance to charge transfer. |
| Electrophilicity Index (ω) | μ² / (2η) | 0.89 | Indicates marginal electrophilicity. |
| Nucleophilicity Index (N) | E_HOMO(Molecule) - E_HOMO(TCE) | 2.55 | Indicates moderate nucleophilicity. (TCE=tetracyanoethylene is the reference). mdpi.com |
N Phenethylthietan 3 Amine As a Synthetic Intermediate and Building Block in Organic Chemistry
Precursor in the Synthesis of N-Acylsulfonamides and Related Bioisosteres
N-Phenethylthietan-3-amine serves as a key precursor in the synthesis of N-acylsulfonamides and their bioisosteres. The N-acylsulfonamide functional group is a significant pharmacophore present in several commercially available drugs. The ability to modify this moiety or replace it with a suitable bioisostere is of great interest in medicinal chemistry for the modulation of physicochemical and biological properties.
A notable application of a derivative of this compound is in the synthesis of a series of N-acylsulfonamides. Research has shown that 3-phenethylthietan-3-amine can be oxidized to provide a separable mixture of trans- and cis-1-oxido-3-phenethylthietan-3-amines. The major cis-isomer is then utilized as a precursor for the synthesis of target sulfonamides. acs.org
Alternatively, the precursor 3-phenethylthietan-3-amine can be converted to the corresponding 1,1-dioxide through an oxone-mediated oxidation. This resulting compound, upon N-sulfonylation, yields another class of sulfonamides. acs.org These synthetic pathways highlight the utility of the this compound core in generating a diverse range of N-acylsulfonamides and their oxidized derivatives, which are valuable for structure-activity relationship studies.
| Starting Material | Reagents | Key Intermediate | Final Product Class |
|---|---|---|---|
| 3-Phenethylthietan-3-amine | m-CPBA | cis-1-Oxido-3-phenethylthietan-3-amine | N-Acylsulfonamides (Thietane-1-oxide) |
| 3-Phenethylthietan-3-amine | Oxone | 3-Phenethylthietan-3-amine-1,1-dioxide | N-Acylsulfonamides (Thietane-1,1-dioxide) |
Scaffold for Design of Novel Heterocyclic Systems
The thietane (B1214591) ring, a four-membered heterocycle containing a sulfur atom, has been gaining attention in medicinal chemistry as a versatile scaffold. ekb.eg While the oxetane (B1205548) ring has been more extensively studied, the thietane moiety offers unique opportunities for analog design and isosteric replacements. ekb.eg The 3-amino thietane scaffold, in particular, is a valuable building block for the synthesis of more complex heterocyclic systems due to the reactive nature of the amino group.
Derivatives of 3-amino thietane are crucial in medicinal chemistry owing to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. researchgate.net The development of efficient synthetic methods to access these derivatives is critical for exploring their full therapeutic potential. researchgate.net While specific examples detailing the use of this compound to construct novel, complex heterocyclic systems are not extensively documented, the inherent reactivity of the secondary amine provides a clear avenue for such transformations.
The lone pair of electrons on the nitrogen atom can act as a nucleophile, enabling reactions with a variety of electrophiles to construct larger, more elaborate heterocyclic frameworks. This positions this compound as a promising starting material for the generation of libraries of novel heterocyclic compounds for biological screening.
Applications in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach utilizes small, low-molecular-weight compounds, or "fragments," for screening against biological targets. The thietane scaffold is of growing interest in the design of fragment libraries due to its three-dimensional character, which allows for a better exploration of the chemical space compared to flat aromatic rings.
The use of scaffolds like thietane in FBDD is driven by the need for novel chemical matter that can lead to drugs with improved properties. The development of diverse and three-dimensional fragment libraries is a key area of research, and scaffolds such as this compound represent a valuable, yet likely underexplored, area of this chemical space.
| Structural Feature | Relevance in FBDD |
|---|---|
| Thietane Ring | Provides a 3D, non-aromatic scaffold. |
| Phenethyl Group | Introduces a hydrophobic moiety for potential van der Waals interactions. |
| Secondary Amine | Acts as a hydrogen bond donor/acceptor and allows for facile chemical modification. |
Role in Material Science or Polymer Chemistry
Thietane derivatives have found applications in the field of material science, particularly in polymer chemistry. The ring strain of the four-membered thietane ring makes it susceptible to ring-opening polymerization, leading to the formation of polythioethers. These polymers can possess interesting and useful properties.
Research has demonstrated that the anionic polymerization of thietane can be initiated by various nucleophiles to produce high molecular weight polythietanes. While the polymerization of unsubstituted thietane is well-studied, the polymerization of functionalized thietanes, such as 3-aryloxythietanes, has also been explored, albeit requiring more forcing conditions.
Furthermore, the ring-opening polymerization of thietane derivatives can lead to polythioethers with high refractive indices. ekb.eg Materials with high refractive indices are valuable for applications in optical coatings and other optical devices. Although the direct polymerization of this compound has not been specifically reported, the presence of the thietane ring suggests its potential as a monomer for the synthesis of functionalized polythioethers. The phenethyl and amine functionalities could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to be further modified.
Future Directions in Fundamental Chemical Research of N Phenethylthietan 3 Amine
Exploration of Unconventional Synthetic Pathways
The current known synthesis of N-Phenethylthietan-3-amine involves a multi-step sequence culminating in the deprotection of a sulfinamide precursor. nih.gov Future research should aim to develop more efficient and novel synthetic routes that offer advantages in terms of atom economy, step efficiency, and the ability to generate structural diversity.
Key areas for exploration include:
Photochemical [2+2] Cycloadditions: The thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a thiocarbonyl compound with an alkene, stands out as a powerful method for constructing thietane (B1214591) rings. nih.gov Future work could investigate the reaction between a suitable phenethyl-substituted alkene and a thiocarbonyl equivalent to directly form a precursor to the target molecule. This approach could offer a highly convergent and potentially stereocontrolled route.
Ring Expansion of Thiiranes: The expansion of three-membered thiirane (B1199164) (episulfide) rings to four-membered thietanes is another promising, albeit less common, strategy. nih.govbeilstein-journals.org Research could focus on developing new reagents or catalysts that can mediate the insertion of a carbon unit into a pre-formed phenethyl-substituted aminothiirane. This would represent a mechanistically distinct and valuable alternative to traditional cyclization methods.
Metal-Catalyzed Cyclizations: Transition-metal catalysis offers a vast toolkit for the formation of heterocyclic rings. Future studies could explore novel palladium, rhodium, or copper-catalyzed intramolecular cyclizations of acyclic precursors. For instance, a suitably functionalized 3-amino-1-propanethiol derivative bearing a phenethyl group could be a substrate for catalyst systems known to promote C-S bond formation.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthesis Strategy | Potential Precursors | Key Transformation | Anticipated Advantages |
| Photochemical [2+2] Cycloaddition | Phenethyl-substituted alkene, Thiocarbonyl compound | Thia-Paternò-Büchi reaction | High convergence, potential for stereocontrol |
| Thiirane Ring Expansion | Phenethyl-substituted aminothiirane, Carbon electrophile/ylide | Nucleophilic or electrophilic ring expansion | Mechanistically novel route |
| Metal-Catalyzed Cyclization | Acyclic 3-amino-1-propanethiol derivative | Intramolecular C-S bond formation | High efficiency, functional group tolerance |
Investigation of Novel Reactivity Patterns and Catalytic Transformations
The inherent ring strain of the thietane moiety, combined with the nucleophilicity of the amine and the reactivity of the sulfur atom, suggests a rich and complex reaction landscape for this compound.
Ring-Opening Polymerization (ROP): Thietanes can undergo catalytic macrocyclization and polymerization. nih.govosti.gov this compound could serve as a unique monomer. The amine functionality could act as an internal initiator or modulator of the polymerization process, potentially leading to novel polythioethers with pendent phenethyl-amine groups. These polymers could have interesting properties as ligands, materials for coatings, or biocompatible polymers.
Sulfur Atom Reactivity: The sulfur atom in the thietane ring is susceptible to oxidation. While the formation of the corresponding sulfoxide (B87167) and sulfone has been documented, further transformations of these oxidized products remain unexplored. nih.gov For example, Pummerer-type rearrangements of the sulfoxide could lead to ring-opened or ring-functionalized products.
Amine-Directed C-H Activation: The secondary amine provides a handle for directing metal catalysts to specific C-H bonds within the molecule. This could enable late-stage functionalization of the phenethyl group or even the thietane ring itself, providing rapid access to a library of derivatives without de novo synthesis.
Photoredox Catalysis: The reactivity of imines generated from N-benzylidenes has been explored under photoredox conditions to create α-amino radicals for coupling reactions. beilstein-journals.org Similar strategies could be applied to this compound. After conversion to an appropriate imine or enamine, single-electron transfer could generate radical intermediates, opening pathways for novel C-C and C-N bond-forming reactions.
Design and Synthesis of this compound Analogs with Tailored Chemical Properties
Systematic structural modification of the this compound scaffold can lead to analogs with fine-tuned chemical and physical properties.
Variation of the N-Substituent: Replacing the phenethyl group with other alkyl or aryl substituents would create a diverse set of analogs. This would allow for a systematic study of how steric and electronic factors at the nitrogen atom influence the reactivity of the thietane ring and the amine itself.
Thietane Ring Modification: Introducing substituents at the C2 or C4 positions of the thietane ring would significantly alter its stereochemistry and strain energy. This could lead to diastereomeric analogs with distinct reactivity profiles, particularly in ring-opening reactions. The synthesis of such analogs would likely require the development of stereoselective cyclization methods. nih.gov
The following table outlines potential analog series for systematic investigation.
| Analog Series | Modification | Property to Investigate |
| Aromatic Analogs | Substituents (e.g., -OMe, -Cl, -CF3) on the phenyl ring | Amine pKa, Sulfur redox potential, Lipophilicity |
| N-Substituent Analogs | Replacement of phenethyl with benzyl (B1604629), cyclohexyl, etc. | Steric effects on reactivity, Nucleophilicity |
| Ring-Substituted Analogs | Alkyl or functional groups at C2/C4 of the thietane ring | Diastereoselective reactivity, Ring strain effects |
Advanced Spectroscopic Studies Under Extreme Conditions
Studying molecules under non-standard conditions can reveal fundamental aspects of their structure and stability.
High-Pressure Spectroscopy: Subjecting this compound to high pressures and monitoring its structure via NMR or Raman spectroscopy could provide insights into the compressibility of the thietane ring and potential pressure-induced phase transitions or chemical reactions, such as polymerization.
Low-Temperature (Cryogenic) Spectroscopy: Recording IR and photoluminescence spectra in cryogenic matrices (e.g., frozen n-alkanes or noble gases) can provide highly resolved vibrational and electronic spectra. ucf.edu This could allow for the detailed study of conformational isomers and the photophysical properties of the molecule, which are often obscured at room temperature. Such studies could reveal subtle structural features and energy landscapes.
Integration with Automated Synthesis and Machine Learning for Chemical Discovery
The fields of automated synthesis and machine learning are poised to revolutionize chemical research. nd.edursc.org
Automated Synthesis Platforms: An automated synthesis platform could be programmed to execute the synthesis of the analogs described in section 7.3. By integrating purification and analysis modules, such a system could rapidly generate a library of compounds for high-throughput screening of their chemical properties or reactivity.
Machine Learning for Reactivity Prediction: By generating a dataset of reactions performed on this compound and its analogs, machine learning models could be trained to predict the outcomes of new, untested reactions. nd.edu These models could identify non-intuitive reaction pathways or optimal conditions for desired transformations, accelerating the pace of discovery. For example, a model could predict the regioselectivity of a C-H activation reaction based on the electronic and steric parameters of the starting analog. This predictive power would guide experimental efforts toward the most promising areas, saving time and resources.
Q & A
Q. What are the standard synthetic routes for N-Phenethylthietan-3-amine, and how do reaction conditions influence yield?
A common approach involves reductive amination, where a ketone derivative of thietane reacts with phenethylamine using catalysts like Pd/NiO under hydrogen atmospheres. For example, analogous syntheses of N-benzylnaphthalen-1-amine achieved 84% yield at 25°C over 10 hours . Optimization of solvent (e.g., dichloromethane or THF), catalyst loading (1–5 mol%), and temperature (room temperature to 50°C) is critical. Reaction monitoring via TLC (silica gel 60 Å) and purification by flash chromatography (hexane/ethyl acetate gradients) are recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR (300–400 MHz, CDCl) resolve amine proton shifts (δ 1.5–3.0 ppm) and thietane ring signals (δ 4.0–5.0 ppm). For example, N-phenylpyridin-3-amine derivatives showed distinct aromatic and amine peaks .
- Elemental analysis : CHN analysis (Perkin Elmer 2400) ensures purity within 0.4% of theoretical values .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]).
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, lab coats, goggles) in fume hoods. Avoid skin contact, as seen in safety guidelines for structurally similar amines like 3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane .
- Store at –20°C for long-term stability, as recommended for N-acetyl Norfentanyl .
- Dispose of waste via certified hazardous waste services, per protocols for N-ethyltetrahydro-2H-pyran-4-amine .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during synthesis?
- Cross-validation : Compare with reference standards (e.g., N-Phenyl-2-naphthylamine) from authoritative databases like PubChem .
- Isotopic labeling : Use deuterated solvents to distinguish solvent artifacts.
- Theoretical modeling : Simulate NMR spectra using tools like ACD/Labs or Gaussian. Contradictions may arise from tautomerism or impurities, as noted in forensic analyses of amphetamine precursors .
Q. What strategies optimize catalytic efficiency in reductive amination for this compound?
- Catalyst screening : Test Pd/NiO (1.1 wt%) vs. Cu(OAc)/molecular sieves for substrate-specific activity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance amine-aldehyde coupling but require rigorous drying (e.g., THF over sodium) .
- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps.
Q. How can synthetic byproducts (e.g., dimerization products) be identified and minimized?
- Chromatographic separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm).
- Mass spectrometry imaging : Localize impurities in crude mixtures, as applied to forensic standards like 3-oxo-2-Phenylbutanamide .
- Additive screening : Introduce scavengers (e.g., silica-bound sulfonic acid) to suppress side reactions.
Q. What methodologies validate the pharmacological potential of this compound without clinical testing?
- In silico docking : Screen against opioid or serotonin receptors using AutoDock Vina, referencing structural analogs like N-acetyl Norfentanyl .
- In vitro assays : Test binding affinity (e.g., radioligand displacement) and functional activity (cAMP accumulation) in HEK293 cells expressing target receptors.
- Metabolic stability : Assess hepatic clearance using human liver microsomes, as described for δ-carboline derivatives .
Data Analysis and Reporting
Q. How should researchers address discrepancies between theoretical and experimental yields?
- Error source analysis : Quantify losses during purification (e.g., silica gel adsorption) and volatility (e.g., low-boiling intermediates).
- Reaction scaling : Small-scale reactions (≤100 mg) may overestimate yields compared to gram-scale syntheses .
- Statistical validation : Report yields as mean ± SD across ≥3 independent trials, per guidelines in forensic chemistry .
Q. What frameworks ensure robust discussion of contradictory findings in publications?
- Contextualize results : Compare with prior studies (e.g., "Emke et al. (2018) observed similar byproducts in amphetamine synthesis" ).
- Hypothesis refinement : Propose mechanistic explanations (e.g., steric hindrance in thietane ring opening) and suggest follow-up experiments .
- Transparency : Disclose limitations (e.g., "No isotopic tracing was performed to confirm intermediate stability").
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
